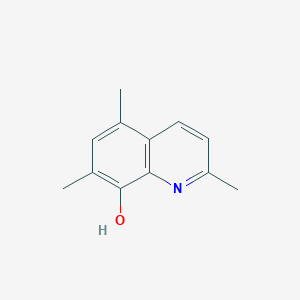
4-チアゾリジノン, 3-(2-ヒドロキシフェニル)-2-チオキソ-
説明
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-hydroxyphenyl and 2-thioxo groups further enhances its chemical reactivity and potential for various applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
Target of Action
The primary targets of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- are cancer cells. This compound has been found to have potential anticancer activity
Mode of Action
The compound interacts with its targets primarily through induction of apoptosis, a form of programmed cell death . This leads to a decrease in the viability of the cancer cells and inhibits their proliferation
Biochemical Pathways
The compound affects various biochemical pathways involved in cell survival and death. It has been found to induce apoptosis, which involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
It is mentioned that one of the challenges in the development of anticancer drugs is achieving a balance between efficacy and bioavailability .
Result of Action
The result of the action of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a decrease in the viability of cancer cells and inhibition of their proliferation . This is achieved through the induction of apoptosis, leading to cell death .
生化学分析
Biochemical Properties
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This interaction is significant in the context of cancer metastasis, where the inhibition of metalloproteinases can prevent the spread of cancer cells. Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- has been shown to interact with intercellular adhesion molecules, influencing cell adhesion and migration .
Cellular Effects
The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cell growth and differentiation . Furthermore, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with metalloproteinases leads to the inhibition of these enzymes, preventing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion . Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- typically involves the cyclization of Schiff bases with thioglycolic acid. The Schiff bases are prepared by the condensation of aromatic aldehydes with primary amines. The cyclization reaction is usually carried out in the presence of a catalyst such as anhydrous zinc chloride in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
類似化合物との比較
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can be compared with other thiazolidinone derivatives:
Les-3166: Known for its ROS-independent pathway in inducing apoptosis.
Les-5935: Promotes ROS production and apoptosis.
Conclusion
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a versatile compound with significant potential in medicinal chemistry. Its diverse chemical reactivity and biological activities make it a valuable subject for further research and development.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQBXSBVQPQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362865 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-38-6 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















